Crizotinib

Description

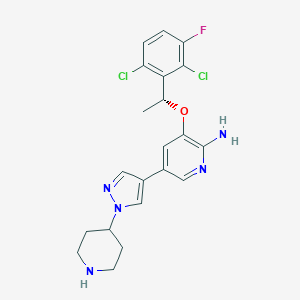

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009329 | |

| Record name | Crizotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Crizotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

877399-52-5 | |

| Record name | Crizotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crizotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877399525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crizotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crizotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRIZOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AH36668S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crizotinib's Mechanism of Action in ALK-Positive NSCLC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of crizotinib in the context of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). It provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and key experimental data that underpin its therapeutic efficacy.

Executive Summary

This compound is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of the ALK receptor tyrosine kinase.[1][2] In a subset of NSCLC patients, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly between echinoderm microtubule-associated protein-like 4 (EML4) and ALK.[3] This EML4-ALK fusion protein results in constitutive, ligand-independent activation of the ALK kinase domain, driving oncogenic signaling and tumor proliferation.[3][4] this compound selectively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling induces cell cycle arrest and apoptosis in ALK-positive NSCLC cells, leading to tumor regression.[2]

Molecular Mechanism of Action

This compound functions as a type I tyrosine kinase inhibitor, competitively binding to the ATP pocket of the ALK kinase domain in its active conformation.[2][5] This reversible binding prevents the phosphorylation of tyrosine residues within the ALK kinase domain, a critical step for its activation and the subsequent phosphorylation of downstream substrates. The aminopyridine structure of this compound is key to its high affinity and specificity for the ALK kinase domain.[2]

Inhibition of ALK Phosphorylation

The constitutive activity of the EML4-ALK fusion protein leads to its autophosphorylation, creating docking sites for various signaling proteins. This compound directly inhibits this autophosphorylation. Experimental evidence from in vitro kinase assays and cellular studies consistently demonstrates a dose-dependent reduction in ALK phosphorylation at key tyrosine residues upon this compound treatment.[2]

Downstream Signaling Pathways

The oncogenic activity of the EML4-ALK fusion protein is mediated through the activation of several key downstream signaling pathways that promote cell proliferation, survival, and invasion. This compound's inhibition of ALK phosphorylation effectively abrogates these signals. The primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation. The EML4-ALK fusion protein activates RAS, which in turn activates the RAF-MEK-ERK signaling cascade. This compound treatment leads to a significant reduction in the phosphorylation of ERK, a key downstream effector of this pathway.[3]

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Activated ALK phosphorylates and activates phosphoinositide 3-kinase (PI3K), leading to the activation of AKT and mTOR. This compound effectively suppresses the phosphorylation of AKT and downstream mTOR targets.[3][6]

-

JAK-STAT Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is involved in cell survival and proliferation. EML4-ALK can phosphorylate and activate STAT3. This compound treatment results in decreased phosphorylation of STAT3.[3]

The concurrent inhibition of these critical signaling cascades by this compound leads to a potent anti-tumor effect in ALK-positive NSCLC.

Caption: this compound inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and clinical studies.

In Vitro Potency (IC50)

This compound demonstrates potent inhibition of ALK and c-MET kinases in various cell lines.

| Cell Line | Target | IC50 (nM) | Reference |

| Karpas299 (Anaplastic Large Cell Lymphoma) | NPM-ALK | ~30 | [2] |

| PC12 (Rat Pheochromocytoma) | ALK-wt | Data not specified | [7] |

| Various Cancer Cell Lines | c-MET | 8.0 | |

| Various Cancer Cell Lines | ALK | 20 |

Clinical Efficacy

The pivotal clinical trials, PROFILE 1007 and PROFILE 1014, established the superiority of this compound over standard chemotherapy in ALK-positive NSCLC.

Table 2: Key Efficacy Results from PROFILE 1007 and 1014 Trials

| Trial | Treatment Arm | N | Median PFS (months) | ORR (%) | Reference |

| PROFILE 1007 (Previously Treated) | This compound | 172 | 7.7 | 65 | [8][9] |

| Chemotherapy (Pemetrexed or Docetaxel) | 171 | 3.0 | 20 | [8] | |

| PROFILE 1014 (Previously Untreated) | This compound | 172 | 10.9 | 74 | [8][10] |

| Chemotherapy (Pemetrexed + Platinum) | 171 | 7.0 | 45 | [8] |

PFS: Progression-Free Survival; ORR: Objective Response Rate

Table 3: Patient Demographics in PROFILE 1014

| Characteristic | This compound (N=172) | Chemotherapy (N=171) |

| Median Age (years) | 52 | 54 |

| Female (%) | 62 | 61 |

| Never Smoker (%) | 65 | 62 |

| Adenocarcinoma (%) | 98 | 98 |

| Brain Metastases at Baseline (%) | 26 | 27 |

Table 4: Common Adverse Events (All Grades) in PROFILE 1014

| Adverse Event | This compound (%) | Chemotherapy (%) |

| Vision disorder | 71 | 10 |

| Diarrhea | 61 | 13 |

| Nausea | 56 | 82 |

| Edema | 49 | 12 |

| Constipation | 43 | 30 |

| Vomiting | 40 | 60 |

| Fatigue | 30 | 54 |

| Decreased appetite | 27 | 34 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

ALK Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ALK enzyme.

Methodology:

-

Reagents: Recombinant ALK kinase domain, poly(Glu, Tyr) 4:1 peptide substrate, ATP, this compound, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase reaction buffer, recombinant ALK enzyme, and the peptide substrate. c. Add the this compound dilutions or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP (e.g., 10 µM). e. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). f. Terminate the reaction by adding a stop solution (e.g., EDTA). g. Quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA with a phospho-specific antibody or a radiometric assay measuring the incorporation of ³²P-ATP.

-

Data Analysis: a. Plot the percentage of kinase activity against the logarithm of this compound concentration. b. Determine the IC50 value using a non-linear regression curve fit.

Caption: Workflow for a biochemical ALK kinase inhibition assay.

Western Blot for ALK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of ALK and its downstream targets in ALK-positive NSCLC cells.

Methodology:

-

Cell Culture and Treatment: a. Culture ALK-positive NSCLC cells (e.g., H3122, H2228) to 70-80% confluency. b. Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

-

Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

-

Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Caption: Workflow for Western blot analysis of ALK phosphorylation.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability and proliferation of ALK-positive NSCLC cells.

Methodology:

-

Cell Seeding: Seed ALK-positive NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound or DMSO for 72 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the DMSO-treated control. b. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.

Fluorescence In Situ Hybridization (FISH)

Objective: To detect the ALK gene rearrangement in NSCLC tumor samples.

Methodology:

-

Sample Preparation: Prepare 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

-

Pre-treatment: Deparaffinize the slides, followed by enzymatic digestion (e.g., with pepsin) to allow probe penetration.

-

Probe Hybridization: Apply a dual-color, break-apart ALK FISH probe to the slides. Denature the probe and target DNA, then hybridize overnight at 37°C.

-

Post-Hybridization Washes: Wash the slides to remove unbound probe.

-

Counterstaining and Visualization: Counterstain the nuclei with DAPI and visualize the signals using a fluorescence microscope equipped with appropriate filters.

-

Scoring: A positive result is typically defined by the presence of split red and green signals or an isolated red signal in ≥15% of tumor cells.[3]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject ALK-positive NSCLC cells (e.g., H3122) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) or vehicle control daily.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Plot tumor growth curves and compare the tumor volumes between the treatment and control groups.

Mechanisms of Resistance

Despite the initial efficacy of this compound, most patients eventually develop resistance. The primary mechanisms of acquired resistance include:

-

Secondary Mutations in the ALK Kinase Domain: Mutations such as L1196M (the "gatekeeper" mutation) and G1269A can sterically hinder the binding of this compound to the ATP pocket.[7]

-

ALK Gene Amplification: An increase in the copy number of the EML4-ALK fusion gene can lead to higher levels of the oncoprotein, overwhelming the inhibitory effect of this compound.[5]

-

Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as the EGFR or KIT pathways, can bypass the need for ALK signaling and drive tumor growth.[5]

Understanding these resistance mechanisms is crucial for the development of next-generation ALK inhibitors and combination therapies to overcome this compound resistance.

References

- 1. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence In Situ Hybridization and Immunohistochemistry as Diagnostic Methods for ALK Positive Non-Small Cell Lung Cancer Patients | PLOS One [journals.plos.org]

- 4. Detection of ALK gene rearrangement in non-small cell lung cancer: a comparison of fluorescence in situ hybridization and chromogenic in situ hybridization with correlation of ALK protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patient-reported outcomes and quality of life in PROFILE 1007: a randomized trial of this compound compared with chemotherapy in previously treated patients with ALK-positive advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adverse event profile of this compound in real-world from the FAERS database: a 12-year pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Journey of Crizotinib: From a c-MET Inhibitor to a Pillar of Precision Oncology

A Technical Guide to the Discovery and Development of a First-in-Class ALK/ROS1 Inhibitor

Discovered initially as a potent inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase, the trajectory of crizotinib (formerly PF-02341066) represents a landmark in the era of personalized medicine. Its rapid and successful development as a targeted therapy for non-small cell lung cancer (NSCLC) harboring specific genetic alterations has revolutionized the treatment paradigm for this disease. This technical guide provides an in-depth exploration of the discovery, preclinical development, and pivotal clinical trials that established this compound as a cornerstone of precision oncology for researchers, scientists, and drug development professionals.

From c-MET to ALK: A Shift in Focus

This compound was originally synthesized by Pfizer as part of a program to develop inhibitors of c-MET, a receptor tyrosine kinase implicated in various cancers. However, the discovery in 2007 of the echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) fusion oncogene in a subset of NSCLC patients presented a new and compelling therapeutic target. The ALK fusion protein results from a chromosomal rearrangement and leads to constitutive activation of the ALK kinase domain, driving tumor growth and survival.

Subsequent preclinical investigations revealed that this compound possessed potent inhibitory activity against ALK, in addition to its effects on c-MET and ROS1, another receptor tyrosine kinase found to be rearranged in a small fraction of NSCLC cases. This dual inhibitory profile prompted a strategic shift in its clinical development, focusing on patients with ALK-positive NSCLC.

Preclinical Evaluation: Establishing the Foundation

The preclinical development of this compound involved a comprehensive series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor efficacy.

Biochemical and Cellular Assays

Kinase Inhibition Assays: Initial biochemical assays were crucial in determining the inhibitory activity of this compound against a panel of kinases. These assays demonstrated high potency against ALK, ROS1, and c-MET.

Cell-Based Proliferation and Phosphorylation Assays: The effect of this compound on cancer cell lines harboring ALK and c-MET alterations was assessed. This compound effectively inhibited the proliferation of ALK-positive anaplastic large-cell lymphoma (ALCL) and NSCLC cell lines, such as Karpas-299 and NCI-H3122, respectively. This was accompanied by a dose-dependent inhibition of ALK phosphorylation, a key marker of target engagement.

Table 1: In Vitro Activity of this compound

| Target Kinase | Assay Type | Cell Line/System | IC50/Ki Value |

| ALK | Cell-based | Karpas-299, SU-DHL-1 | ~30 nmol/L[1] |

| ALK | Cell-based | NCI-H3122 | - |

| c-MET | Cell-based | - | 11 nM[2] |

| ROS1 | Kinase Assay | - | <0.025 nM (Ki)[2] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

In Vivo Tumor Models

The anti-tumor activity of this compound was evaluated in various xenograft models, where human tumor cells are implanted into immunodeficient mice. Oral administration of this compound led to significant tumor growth inhibition and even regression in models bearing ALK-positive tumors.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Tumor Type | Mouse Strain | This compound Dose | Outcome |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | SCID/beige | 100 mg/kg/day | Complete tumor regression[1] |

| NCI-H3122 | Non-Small Cell Lung Cancer | Athymic nu/nu | - | Significant tumor regression[3] |

SCID: Severe Combined Immunodeficient

Clinical Development: A Rapid Path to Approval

The compelling preclinical data, coupled with the identification of a clear biomarker-defined patient population, facilitated an accelerated clinical development program for this compound. The clinical trial program, collectively known as PROFILE, systematically evaluated the safety and efficacy of this compound in ALK-positive NSCLC.

Phase 1: PROFILE 1001 - Proof of Concept

The first-in-human Phase 1 study, PROFILE 1001, initially enrolled patients with advanced solid tumors. An expansion cohort was later added specifically for patients with ALK-positive NSCLC. This study established the recommended Phase 2 dose of 250 mg twice daily and demonstrated remarkable and durable responses in the ALK-positive population.

Table 3: Key Efficacy Results from PROFILE 1001 (ALK-Positive NSCLC Cohort)

| Endpoint | Result |

| Objective Response Rate (ORR) | 50% - 61%[4] |

| Median Duration of Response | 42 - 48 weeks[4] |

Phase 2: PROFILE 1005 - Global Confirmation

PROFILE 1005 was a global, single-arm Phase 2 study that further confirmed the efficacy and safety of this compound in a larger population of patients with previously treated ALK-positive NSCLC.

Table 4: Key Efficacy Results from PROFILE 1005

| Endpoint | Result |

| Objective Response Rate (ORR) | 53%[3][5] |

| Median Progression-Free Survival (PFS) | 8.5 months[3][5] |

Phase 3: PROFILE 1007 and 1014 - Establishing a New Standard of Care

Two pivotal Phase 3 randomized controlled trials solidified this compound's role in the treatment of ALK-positive NSCLC.

-

PROFILE 1007: This trial compared this compound to standard second-line chemotherapy (pemetrexed or docetaxel) in patients with previously treated ALK-positive NSCLC. This compound demonstrated a significantly longer progression-free survival (PFS) compared to chemotherapy.

-

PROFILE 1014: This study evaluated this compound in the first-line setting against standard platinum-based chemotherapy in patients with newly diagnosed ALK-positive NSCLC. The results showed a superior PFS for this compound, establishing it as the standard of care for this patient population.

Table 5: Key Efficacy Results from Phase 3 PROFILE Trials

| Trial | Treatment Arms | Primary Endpoint | Result |

| PROFILE 1007 | This compound vs. Pemetrexed or Docetaxel | Progression-Free Survival (PFS) | This compound: 7.7 monthsChemotherapy: 3.0 months[6] |

| PROFILE 1014 | This compound vs. Platinum-Pemetrexed | Progression-Free Survival (PFS) | This compound: 10.9 monthsChemotherapy: 7.0 months[7] |

Experimental Protocols

ALK Rearrangement Detection: Fluorescence In Situ Hybridization (FISH)

The Vysis ALK Break Apart FISH Probe Kit was the FDA-approved companion diagnostic for this compound.

Methodology:

-

Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.

-

Deparaffinization and Pretreatment: Slides are deparaffinized in xylene, rehydrated through a series of ethanol washes, and then treated with a protease solution to digest proteins and allow probe access to the DNA.

-

Probe Hybridization: The ALK probe, which consists of two differently colored fluorescent probes that flank the ALK gene breakpoint, is applied to the slides. The slides are then heated to denature the DNA and incubated overnight to allow the probes to hybridize to their target sequences.

-

Post-Hybridization Washes: Slides are washed to remove any unbound probe.

-

Counterstaining and Visualization: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei. The fluorescent signals are then visualized using a fluorescence microscope.

-

Interpretation: A positive result for an ALK gene rearrangement is indicated by the separation of the red and green signals or the presence of an isolated red signal in a predefined percentage of tumor cells (typically ≥15% of at least 50-100 cells analyzed).

EML4-ALK Fusion Detection: Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is another method used to detect specific EML4-ALK fusion variants.

Methodology:

-

RNA Extraction: Total RNA is extracted from FFPE tumor tissue.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using a set of primers that are specific for the different EML4-ALK fusion variants. A forward primer in an EML4 exon and a reverse primer in an ALK exon will only amplify a product if the fusion is present.

-

Detection: The amplified PCR products can be detected by various methods, including gel electrophoresis or real-time PCR with fluorescent probes.

-

Sequencing (Optional): The identity of the PCR product can be confirmed by DNA sequencing.

Signaling Pathways and Experimental Workflow

The constitutive activation of the ALK fusion protein drives several downstream signaling pathways that promote cell proliferation, survival, and invasion. This compound acts by blocking the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these pathways.

Caption: ALK signaling pathways and the inhibitory action of this compound.

The development of a targeted therapy like this compound follows a structured workflow, from initial discovery to clinical application.

Caption: Generalized workflow for targeted drug development.

Conclusion

The discovery and development of this compound exemplify the power of a deep understanding of cancer biology coupled with rational drug design. The rapid translation from the identification of the EML4-ALK fusion gene to the approval of a highly effective targeted therapy has served as a paradigm for the development of subsequent precision medicines. The journey of this compound underscores the importance of robust preclinical validation, biomarker-driven clinical trial design, and the collaborative efforts of researchers, clinicians, and pharmaceutical scientists in advancing cancer treatment.

References

- 1. This compound (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genekor.com [genekor.com]

- 5. Mechanisms of resistance after this compound or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]

- 6. Seminal Trial Series: this compound in PROFILE 1001 | IASLC [iaslc.org]

- 7. Patient-reported outcomes and quality of life in PROFILE 1007: a randomized trial of this compound compared with chemotherapy in previously treated patients with ALK-positive advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Crizotinib's Target Profile Beyond ALK: An In-depth Technical Guide to c-Met and ROS1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib, initially developed as a c-Met inhibitor, has emerged as a critical therapeutic agent in oncology, most notably for its potent activity against anaplastic lymphoma kinase (ALK) fusion proteins.[1] However, its clinical efficacy extends beyond ALK-positive non-small cell lung cancer (NSCLC), encompassing other receptor tyrosine kinases (RTKs) such as c-Met and ROS1.[2][3] This technical guide provides a comprehensive overview of this compound's inhibitory profile against c-Met and ROS1, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

This compound: A Multi-Targeted Tyrosine Kinase Inhibitor

This compound is an orally bioavailable, ATP-competitive small-molecule inhibitor that targets the kinase domains of ALK, c-Met (also known as hepatocyte growth factor receptor or HGFR), and ROS1.[3][4] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[5]

Quantitative Inhibitory Profile of this compound

The potency of this compound against its targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the kinase by 50%. These values are determined through various biochemical and cell-based assays.

Biochemical Kinase Inhibition

Biochemical assays utilize purified recombinant kinase domains to assess the direct inhibitory effect of this compound on enzyme activity.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| c-Met | Biochemical Assay | 11 | [2] |

| ALK | Biochemical Assay | 24 | [6] |

| ROS1 | Biochemical Assay | 1.9 | [2] |

Note: IC50 values can vary depending on specific assay conditions, such as ATP concentration.

Cellular Proliferation Inhibition

Cell-based assays measure the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on the activity of ALK, c-Met, or ROS1.

| Cell Line | Target Kinase | Assay Type | IC50 (µM) | Reference |

| H2228 | EML4-ALK | MTT Assay | ~0.02-0.32 | [1] |

| MDA-MB-231 | c-Met | MTT Assay | 5.16 | [7] |

| MCF-7 | c-Met | MTT Assay | 1.5 | [7] |

| SK-BR-3 | c-Met | MTT Assay | 3.85 | [7] |

| PANC-1 | ALK | MTT Assay | ~5 | [8] |

Signaling Pathways Targeted by this compound

This compound exerts its anti-tumor effects by inhibiting key downstream signaling pathways activated by ALK, c-Met, and ROS1. These pathways are central to cell growth, survival, and proliferation.

c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to c-Met triggers receptor dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

References

- 1. This compound induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Determination of this compound in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Targeted Therapy: An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Crizotinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib (marketed as Xalkori®) is a first-in-class, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[1][2][3][4] Its development marked a significant milestone in the era of personalized medicine for non-small cell lung cancer (NSCLC), particularly for patients harboring ALK or ROS1 gene rearrangements.[4][5][6] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It further details the key signaling pathways it modulates, presents its pharmacokinetic profile, and outlines established experimental protocols for its characterization.

Molecular Structure and Chemical Properties

This compound is a synthetic aminopyridine derivative with a chiral center.[3][6] The clinically active form is the (R)-enantiomer.[6]

IUPAC Name: 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine[5]

Chemical Formula: C₂₁H₂₂Cl₂FN₅O[5]

Molecular Weight: 450.34 g/mol [3]

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to pale-yellow powder | [2][4] |

| pKa | 9.4 (piperidinium cation), 5.6 (pyridinium cation) | [2][4] |

| Solubility | Aqueous solubility decreases with increasing pH. > 10 mg/mL at pH 1.6, < 0.1 mg/mL at pH 8.2. Soluble in DMSO and Ethanol with warming. | [2][4] |

| LogP (Octanol/Water) | 1.65 (at pH 7.4) | [4] |

| Melting Point | 192 °C |

Synthesis

The synthesis of this compound is a multi-step process. A key step involves the asymmetric reduction of a substituted acetophenone to establish the chiral center of the molecule.[7] Subsequent steps typically include a Mitsunobu reaction followed by a Suzuki coupling to assemble the core structure.[8] The final deprotection of a protecting group, often a Boc group, yields the active pharmaceutical ingredient.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs).[3][9] By binding to the ATP-binding pocket of its target kinases, it blocks the phosphorylation and subsequent activation of downstream signaling pathways.[6] This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on these signaling pathways for their growth and survival.[2][10][11]

Target Kinases and Inhibitory Activity

This compound is a multi-targeted kinase inhibitor with potent activity against ALK, ROS1, and c-MET.[2][3]

| Target Kinase | IC₅₀ (nM) | Cell Line(s) | Reference(s) |

| ALK | ~24 | Karpas 299, SU-DHL-1 | [8] |

| c-MET | 5-25 | Various | [12] |

| ROS1 | Potent inhibitor | Various | [10][13] |

| ALK-rearranged lymphoma cells | ~50 | Various | [10] |

IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathways

This compound primarily disrupts the signaling cascades initiated by the ALK, ROS1, and c-MET receptor tyrosine kinases. In cancers driven by ALK or ROS1 rearrangements, the resulting fusion proteins are constitutively active, leading to uncontrolled cell growth. This compound's inhibition of these fusion proteins blocks downstream signaling through pathways such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[10]

References

- 1. Spectrum of Mechanisms of Resistance to this compound and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. This compound | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. This compound for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity and safety of this compound in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Crizotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib (Xalkori®) is a potent, orally bioavailable small-molecule inhibitor of receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene, receptor tyrosine kinase (c-MET), and ROS1. Its efficacy in the treatment of specific cancers, particularly non-small cell lung cancer (NSCLC) with ALK rearrangements, has established it as a critical therapeutic agent. Understanding the pharmacokinetic (PK) profile and bioavailability of this compound in preclinical models is paramount for the interpretation of non-clinical safety and efficacy data and for guiding clinical trial design. This technical guide provides an in-depth summary of the preclinical pharmacokinetics and bioavailability of this compound in key laboratory animal models, namely mice, rats, and dogs.

Pharmacokinetic Properties of this compound in Preclinical Models

The pharmacokinetic profile of this compound has been characterized in several preclinical species following oral administration. The subsequent tables summarize the key pharmacokinetic parameters observed in mice, rats, and dogs. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Data Presentation

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference |

| 50 | 1450 ± 355 | 4.0 ± 3.0 | 22548 ± 1579 | 15.8 ± 1.0 | N/A | [1] |

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference |

| 10 | N/A | N/A | N/A | N/A | ~68.6 | [2] |

N/A: Data not available in the cited literature.

Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference |

| 10 | N/A | N/A | N/A | N/A | N/A | [1][3] |

N/A: Data not available in the cited literature. The primary route of elimination after a 10 mg/kg oral dose in dogs is feces.[1][3]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical pharmacokinetic studies. This section outlines the typical experimental protocols employed in the assessment of this compound's pharmacokinetic profile.

Animal Models and Husbandry

-

Species: Male and female BALB/c nude mice (6 weeks old), Sprague-Dawley rats, and Beagle dogs are commonly used.

-

Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight prior to dose administration.

Dosing and Administration

-

Formulation: this compound is often formulated as a suspension in a vehicle such as 0.5% carboxymethyl cellulose sodium (CMC-Na) for oral administration.

-

Route of Administration: Oral gavage is the standard method for ensuring accurate dosing in rodents.

-

Dose Levels: Doses ranging from 10 mg/kg to 50 mg/kg have been reported in preclinical studies.[1][3]

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Collection Sites: Common sites for blood collection in mice include the submandibular vein or retro-orbital sinus. In rats and dogs, the jugular or cephalic vein is typically used.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound in plasma samples is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

-

Chromatography:

-

Column: A C18 reverse-phase column is commonly used for chromatographic separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the parent ion to a specific product ion (e.g., m/z 450.2 → 260.2 for this compound).

-

Internal Standard: A stable isotope-labeled internal standard is often used to ensure accuracy and precision.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes involved, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the phosphorylation of key signaling proteins. The following diagram illustrates the ALK and c-MET signaling pathways and the points of inhibition by this compound.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram outlines the logical flow of a typical preclinical pharmacokinetic study of this compound, from animal preparation to data analysis.

Conclusion

This technical guide provides a consolidated overview of the preclinical pharmacokinetic and bioavailability data for this compound in mice, rats, and dogs. The provided tables, experimental protocols, and diagrams offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these preclinical data is essential for the continued development and optimal clinical use of this compound and next-generation ALK/c-MET inhibitors. Further studies to fill the data gaps, particularly regarding the complete pharmacokinetic profiles in dogs and the bioavailability in all preclinical species, would be beneficial for a more complete understanding of this compound's disposition in these models.

References

The EML4-ALK Fusion Gene: A Lynchpin in Crizotinib Sensitivity and Resistance in Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The discovery of the EML4-ALK fusion oncogene has revolutionized the treatment landscape for a subset of non-small cell lung cancer (NSCLC) patients. This chromosomal rearrangement results in a constitutively active tyrosine kinase that drives tumor proliferation and survival. Crizotinib, a potent small-molecule inhibitor of ALK, has demonstrated remarkable efficacy in patients harboring this fusion, underscoring the principle of oncogene addiction. However, the emergence of resistance invariably limits the long-term clinical benefit of this compound. This technical guide provides a comprehensive overview of the EML4-ALK fusion gene's role in this compound sensitivity, detailing the underlying molecular mechanisms, clinical efficacy, and the evolution of resistance. Furthermore, it offers detailed experimental protocols for the detection of EML4-ALK and visualizations of the key signaling pathways, intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

The EML4-ALK Fusion Oncogene

The EML4-ALK fusion gene is the result of an inversion on the short arm of chromosome 2, which joins the 5' end of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the 3' end of the anaplastic lymphoma kinase (ALK) gene.[1] This fusion leads to the expression of a chimeric protein where the N-terminal portion of EML4 mediates ligand-independent dimerization, resulting in the constitutive activation of the ALK tyrosine kinase domain.[2][3] This aberrant, continuous signaling drives downstream pathways that promote cell proliferation and survival, making it a potent oncogenic driver in a subset of NSCLCs.[1][4]

Different breakpoints in the EML4 gene can lead to the formation of several EML4-ALK variants, with variants 1, 2, and 3a/b being the most common.[4][5] While all variants contain the crucial coiled-coil domain from EML4 and the complete ALK kinase domain, they may exhibit differential protein stability, which can influence their sensitivity to ALK inhibitors.[6]

This compound: Mechanism of Action and Clinical Efficacy

This compound is a multi-targeted receptor tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of ALK, thereby blocking its kinase activity.[7][8] This inhibition effectively abrogates the downstream signaling cascades that are perpetually active in EML4-ALK positive cancer cells, leading to a halt in cell growth and induction of apoptosis.[7] In addition to ALK, this compound also inhibits other receptor tyrosine kinases such as c-MET and ROS1.[7]

The clinical efficacy of this compound in EML4-ALK-positive NSCLC is well-documented. Initial phase I trials demonstrated a high objective response rate (ORR) and a significant progression-free survival (PFS) in this patient population.[4]

Quantitative Data on this compound Efficacy

| Clinical Trial/Study | Patient Population | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Phase I (PROFILE 1001) | ALK-positive NSCLC | Pre-treated | 60.8% | 9.7 months | Not Mature (74.8% at 12 months) | [5][9] |

| Phase III (PROFILE 1014) | ALK-positive NSCLC | First-line | 74% | 10.9 months | Not Reached | [10] |

| Chinese Multicenter Cohort | ALK-positive NSCLC | Mixed | - | 14.4 months | 53.4 months | [11] |

| Retrospective Analysis (Yoshida et al.) | ALK-positive NSCLC (by variant) | Pre-treated | V1: 74%, Other Variants: 63% | V1: 11.0 months, Other Variants: 4.2 months | - | [5] |

Signaling Pathways in EML4-ALK and this compound Action

The constitutive activation of the EML4-ALK fusion protein triggers several key downstream signaling pathways that are critical for tumor cell proliferation and survival. This compound sensitivity is directly linked to the dependence of the cancer cells on these ALK-driven pathways.

Key Downstream Signaling Pathways

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.

-

MAPK (RAS/RAF/MEK/ERK) Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: This pathway is involved in cell growth, survival, and differentiation.

The following diagram illustrates the signaling cascade initiated by the EML4-ALK fusion protein and the point of inhibition by this compound.

Caption: EML4-ALK signaling pathways and this compound's point of inhibition.

Mechanisms of this compound Resistance

Despite the initial impressive responses, most patients treated with this compound eventually develop resistance. The mechanisms of acquired resistance can be broadly categorized into two groups: on-target alterations affecting the ALK kinase domain and activation of bypass signaling pathways.

On-Target ALK Alterations

Secondary mutations within the ALK kinase domain are a common mechanism of resistance. These mutations can interfere with this compound binding or alter the conformation of the kinase domain.

-

Gatekeeper Mutation (L1196M): This mutation is analogous to the T790M mutation in EGFR and directly hinders the binding of this compound.[2][12]

-

Other ALK Mutations: A variety of other mutations such as G1269A, S1206Y, and G1202R have been identified in this compound-resistant tumors.[13]

-

ALK Gene Amplification: An increase in the copy number of the EML4-ALK fusion gene can lead to higher levels of the oncoprotein, thereby overcoming the inhibitory effect of this compound.[12]

Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for ALK signaling.

-

EGFR Activation: Upregulation of EGFR signaling can provide an alternative route for cell survival and proliferation.[12]

-

KIT Amplification: Amplification of the KIT oncogene has been observed in some this compound-resistant cases.[13]

-

Activation of other Receptor Tyrosine Kinases: Increased signaling through other kinases can also contribute to resistance.

The following diagram illustrates the mechanisms of acquired resistance to this compound.

Caption: Mechanisms of acquired resistance to this compound in EML4-ALK NSCLC.

IC50 Values for this compound and Second-Generation ALK Inhibitors

| Compound | EML4-ALK WT IC50 (nM) | EML4-ALK L1196M IC50 (nM) | EML4-ALK G1269A IC50 (nM) | Reference |

| This compound | 62 | >1000 | 231 | [14] |

| Ceritinib | 0.15 | 1.9 | - | [15] |

| Alectinib | 1.9 | 20.1 | - | [15] |

| Brigatinib | <4 | <4 | <4 | [15] |

| Lorlatinib | - | 80 | - | [15] |

Experimental Protocols for EML4-ALK Detection

Accurate and reliable detection of the EML4-ALK fusion gene is crucial for identifying patients who will benefit from this compound therapy. The three primary methods used in clinical practice are Fluorescence In Situ Hybridization (FISH), Immunohistochemistry (IHC), and Reverse Transcription-Polymerase Chain Reaction (RT-PCR).

Fluorescence In Situ Hybridization (FISH)

FISH is considered the gold standard for detecting ALK gene rearrangements. It utilizes fluorescently labeled DNA probes that bind to specific regions of the ALK gene. A "break-apart" probe strategy is commonly employed.

Protocol Overview:

-

Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged slides.[16]

-

Deparaffinization and Dehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.

-

Pretreatment: Slides are treated with a protease solution to digest proteins and allow probe access to the DNA.

-

Denaturation: The slide and the probe are denatured at a high temperature to separate the DNA strands.

-

Hybridization: The fluorescently labeled probes are applied to the tissue, and hybridization is carried out overnight in a humidified chamber.

-

Post-Hybridization Washes: Slides are washed to remove unbound probes.

-

Counterstaining: The nuclei are counterstained with DAPI.

-

Analysis: Slides are visualized using a fluorescence microscope. A positive result is indicated by the separation of the 5' (green) and 3' (red) signals or an isolated red signal. A minimum of 50-100 tumor cells are scored, and a sample is considered positive if >15% of cells show the rearrangement.[16]

Caption: Workflow for EML4-ALK detection by FISH.

Immunohistochemistry (IHC)

IHC detects the overexpression of the ALK protein, which is a consequence of the gene rearrangement. It is a more rapid and cost-effective method than FISH and is often used as a screening tool.

Protocol Overview:

-

Specimen Preparation: FFPE tissue sections (4 µm) are mounted on coated slides.[17]

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through graded ethanol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.[18]

-

Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.

-

Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the ALK protein (e.g., D5F3 clone).[6]

-

Secondary Antibody and Detection System: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a polymer-based detection system.

-

Chromogen Application: A chromogen such as DAB is added, which produces a colored precipitate at the site of the antigen-antibody reaction.

-

Counterstaining: The nuclei are counterstained with hematoxylin.

-

Dehydration and Mounting: Slides are dehydrated, cleared, and mounted.

-

Analysis: The presence of strong, granular cytoplasmic staining in tumor cells indicates a positive result.

Caption: Workflow for EML4-ALK detection by IHC.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR detects the specific EML4-ALK fusion transcripts at the RNA level. This method is highly sensitive and can identify the specific variant of the fusion.

Protocol Overview:

-

RNA Extraction: Total RNA is extracted from FFPE tissue sections or other clinical samples.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is amplified using primers that are specific to the different EML4-ALK fusion variants. Multiplex PCR can be used to screen for multiple variants simultaneously.[3]

-

Detection: The PCR products are detected, typically by gel electrophoresis or real-time PCR.

-

Sequencing (optional): The identity of the PCR product can be confirmed by Sanger sequencing.

Caption: Workflow for EML4-ALK detection by RT-PCR.

Conclusion

The EML4-ALK fusion gene represents a paradigm of targeted therapy in NSCLC. The profound sensitivity of EML4-ALK positive tumors to this compound highlights the critical role of this oncogenic driver. However, the development of acquired resistance through on-target mutations and bypass pathway activation presents a significant clinical challenge. A thorough understanding of these resistance mechanisms is essential for the development of next-generation ALK inhibitors and combination therapeutic strategies. Furthermore, the accurate and efficient detection of EML4-ALK rearrangements through methods such as FISH, IHC, and RT-PCR is paramount for patient selection and the successful implementation of personalized medicine in this disease setting. This guide provides a foundational resource for researchers and drug developers working to further advance the treatment of EML4-ALK positive NSCLC.

References

- 1. Therapeutic strategies to overcome this compound resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genekor.com [genekor.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound in ALK fusion variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SOP FOR PROCEDURE OF ALK D5F3 IMMUNOHISTOCHEMISTRY STAINING OF TISSUE SECTIONS | Research SOP [researchsop.com]

- 7. The Impact of Clinical Factors, ALK Fusion Variants, and BIM Polymorphism on this compound-Treated Advanced EML4–ALK Rearranged Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Activity and safety of this compound in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Mechanisms of Acquired this compound Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Test Details - ALK FISH [knightdxlabs.ohsu.edu]

- 17. nichireibiosciences.com [nichireibiosciences.com]

- 18. Evaluation of immunohistochemistry using two different antibodies and procedures for primary lung adenocarcinoma harboring anaplastic lymphoma kinase rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Crizotinib: An ATP-Competitive Tyrosine Kinase Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib (marketed as Xalkori®) is a first-in-class, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] It functions as an ATP-competitive inhibitor, primarily targeting Anaplastic Lymphoma Kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and Hepatocyte Growth Factor Receptor (MET).[2][3][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, clinical efficacy, pharmacokinetic profile, and the key experimental methodologies used in its preclinical and clinical evaluation.

Core Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the adenosine triphosphate (ATP)-binding pocket within the catalytic domain of its target kinases.[2][4][5] In certain cancers, chromosomal rearrangements lead to the creation of fusion genes, such as EML4-ALK or CD74-ROS1, which result in constitutively active oncogenic proteins that drive tumor growth and survival.[2][6] By occupying the ATP-binding site, this compound blocks the phosphorylation of the kinase and its downstream signaling substrates, effectively abrogating the oncogenic signals that promote cell proliferation, survival, and migration.[3][6][7] This targeted inhibition has demonstrated significant clinical efficacy in patient populations whose tumors are dependent on these specific oncogenic drivers.[8]

Quantitative Data Summary

The activity of this compound has been quantified through various in vitro and in vivo studies, as well as extensive clinical trials. The following tables summarize key quantitative data.

Table 1: this compound In Vitro Inhibitory Potency

| Target/Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| ALK Kinase | Biochemical | IC50 | 20 | [9] |

| MET Kinase | Biochemical | IC50 | 8 | [9] |

| NPM-ALK (Karpas299) | Cell-based (Phosphorylation) | IC50 | 24 | [5][9] |

| c-MET | Cell-based (Phosphorylation) | IC50 | 11 | [9] |

| ALK-positive ALCL cells | Cell-based (Proliferation) | IC50 | ~30 | [5][9] |

| H3122 (EML4-ALK) | Cell-based (Proliferation) | IC50 | ~150 | [10] |

| HCC78 (SLC34A2-ROS1) | Cell-based (Proliferation) | IC50 | ~100 | [10] |

| H1993 (MET amp) | Cell-based (Proliferation) | IC50 | ~20 | [10] |

| H3122 (EML4-ALK) | In vivo (Tumor Phosphorylation) | EC50 | 255 ng/mL | [11] |

Table 2: Clinical Efficacy in ALK-Positive Non-Small Cell Lung Cancer (NSCLC)

| Clinical Trial | Treatment Line | Metric | This compound | Chemotherapy | Reference |

| PROFILE 1014 | First-Line | Median PFS | 10.9 months | 7.0 months | [12] |

| ORR | 74% | 45% | [12] | ||

| PROFILE 1007 | Second-Line | Median PFS | 7.7 months | 3.0 months | [12][13] |

| ORR | 65% | 20% | [12] | ||

| PROFILE 1001 | Pre-treated | ORR | 61% | N/A | [8][13] |

| Median PFS | 9.7 months | N/A | [8][14] |

PFS: Progression-Free Survival; ORR: Objective Response Rate

Table 3: Clinical Efficacy in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)

| Clinical Trial / Study | Metric | Value | Reference |

| PROFILE 1001 (Expansion) | ORR | 72% | [15][16][17] |

| Median PFS | 19.3 months | [17] | |

| Median Duration of Response | 24.7 months | [17] | |

| Median Overall Survival | 51.4 months | [17] | |

| East Asia Phase II | ORR | 72% | [17] |

| Median PFS | 15.9 months | [17] |

Table 4: Key Pharmacokinetic Parameters (250 mg Twice Daily)

| Parameter | Value | Reference |

| Apparent Terminal Half-Life | 42 hours | [18][19] |

| Time to Steady State | ~15 days | [3][19] |

| Apparent Clearance (CL/F) at Steady State | 60 L/h | [3] |

| Metabolism | Cytochrome P450 3A4/5 | [3][9][19] |

| Primary Excretion Route | Feces (63%) | [3][19] |

| Plasma Protein Binding | 91% | [19] |

Key Signaling Pathways

This compound primarily inhibits the ALK, ROS1, and MET receptor tyrosine kinases, which, when constitutively activated, drive downstream signaling cascades critical for cancer cell function. These pathways include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT cascades.

Mechanisms of Acquired Resistance

Despite initial efficacy, most tumors eventually develop resistance to this compound. The primary mechanisms are categorized as either on-target alterations within the kinase domain or the activation of alternative "bypass" signaling pathways.

-

On-Target Resistance: Secondary mutations in the kinase domain of ALK or ROS1 can sterically hinder this compound binding. Notable examples include the L1196M "gatekeeper" mutation in ALK and the G2032R mutation in ROS1.[20][21] Amplification of the ALK fusion gene, leading to overexpression of the target protein, is another common on-target mechanism.[20]

-

Bypass Track Activation: Tumor cells can develop resistance by upregulating other signaling pathways to circumvent the ALK/ROS1/MET blockade. This includes the activation of EGFR, KRAS, or KIT signaling, which can reactivate downstream pathways like PI3K/AKT and MAPK/ERK independently of the original driver kinase.[21]

Experimental Protocols

The characterization of this compound relies on a suite of standardized in vitro and in vivo assays. The following sections detail the general methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound against a purified recombinant kinase (e.g., ALK, MET).

Methodology:

-

Reaction Setup: In a 96- or 384-well plate, combine the recombinant target kinase, a specific peptide substrate, and a buffer solution containing MgCl2.

-

Inhibitor Addition: Add this compound across a range of concentrations (e.g., 10-fold serial dilutions from 10 µM to 0.1 nM) to the reaction wells. Include a DMSO vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP) to a final concentration near the Km for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Quantification: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate. Wash away unincorporated ATP. Measure the remaining radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability / Proliferation Assay

Objective: To measure the effect of this compound on the growth and viability of cancer cell lines (e.g., ALK-positive H3122 NSCLC cells).

Methodology:

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[22]

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.[22] Ensure a vehicle control (DMSO) is included.

-

Incubation: Incubate the cells for a specified duration, typically 72 hours, to allow for effects on proliferation.[12][20]

-

Viability Measurement:

-

Luminescence-Based (e.g., CellTiter-Glo®): Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).[20]

-

Colorimetric-Based (e.g., MTT, CCK-8): Add the reagent, which is converted by mitochondrial dehydrogenases in living cells into a colored formazan product.[22]

-

-

Data Acquisition: Read the plate using a luminometer or spectrophotometer.

-

Data Analysis: Normalize the results to the vehicle-treated control cells. Plot cell viability against the log of this compound concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.[12][22]

Western Blotting for Target Phosphorylation

Objective: To confirm that this compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within intact cells.

Methodology:

-

Cell Culture and Treatment: Grow cells (e.g., H3122) to ~80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 500 nM) for a defined time (e.g., 2-12 hours).[5][10]

-

Cell Lysis: Place plates on ice, wash cells with cold PBS, and add lysis buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]

-

Immunoblotting:

-

Block the membrane with a protein solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing this compound concentration.[10]

Preclinical Evaluation Workflow

The preclinical assessment of a tyrosine kinase inhibitor like this compound follows a structured, multi-stage process to establish target engagement, cellular activity, and in vivo efficacy before advancing to clinical trials.

Conclusion

This compound represents a landmark achievement in precision oncology, validating the therapeutic strategy of targeting specific oncogenic driver mutations. As an ATP-competitive inhibitor of ALK, ROS1, and MET, it has profoundly improved outcomes for select patient populations with non-small cell lung cancer.[8][24] The technical framework outlined in this guide—from biochemical assays to clinical trial designs—provides a foundational understanding of the rigorous evaluation process for targeted therapies. While acquired resistance remains a significant clinical challenge, ongoing research into second- and third-generation inhibitors and combination strategies continues to build upon the success of foundational molecules like this compound.[20]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound.biz [this compound.biz]

- 4. This compound in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.eur.nl [pure.eur.nl]

- 7. Repurposing of the ALK Inhibitor this compound for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Interaction between this compound and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Activity and safety of this compound in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. knowledge.lonza.com [knowledge.lonza.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Therapeutic strategies to overcome this compound resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jove.com [jove.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preclinical evaluation of tyrosine kinase 2 inhibitors for human beta-cell protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Initial Preclinical Evidence for the Antitumor Activity of Crizotinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical evidence supporting the antitumor activity of Crizotinib, a pivotal multi-targeted tyrosine kinase inhibitor. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to generate this evidence. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the preclinical findings that paved the way for this compound's clinical development.

Introduction: this compound as a Multi-Targeted Tyrosine Kinase Inhibitor

This compound is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (MET), and ROS1.[1][2][3] The formation of oncogenic fusion proteins involving ALK or ROS1, or the amplification and overexpression of MET, leads to dysregulated kinase activity, promoting cell proliferation and survival in various cancers.[1] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of these RTKs and blocking downstream signaling pathways crucial for tumor growth and progression.[3] Preclinical studies have been instrumental in demonstrating the potent and selective antitumor activity of this compound in cancers harboring these specific genetic alterations.

In Vitro Antitumor Activity

The in vitro efficacy of this compound has been extensively evaluated across a range of cancer cell lines, demonstrating potent inhibition of cell viability and proliferation in models with ALK rearrangements, MET amplification, or ROS1 fusions.

Data Presentation: this compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Target Alteration | IC50 (nM) | Reference(s) |

| H3122 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK | ~30 | [4] |

| H2228 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK | 311.26 | [5] |

| Karpas-299 | Anaplastic Large Cell Lymphoma (ALCL) | NPM-ALK | 24 | [4] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | NPM-ALK | 24 | [4] |

| SH-SY5Y | Neuroblastoma | ALK (F1174L) | - | [6] |

| LAN-5 | Neuroblastoma | ALK (WT) | - | [6] |

| Cell Line | Cancer Type | Target Alteration | IC50 (nM) | Reference(s) |

| MKN-45 | Gastric Cancer | MET Amplification | <200 | [7] |

| HSC-58 | Gastric Cancer | MET Amplification | <200 | [7] |

| 58As1 | Gastric Cancer | MET Amplification | <200 | [7] |

| 58As9 | Gastric Cancer | MET Amplification | <200 | [7] |

| SNU-5 | Gastric Cancer | MET Amplification | <200 | [7] |

| Hs746T | Gastric Cancer | MET Amplification | <200 | [7] |